molecular formula C17H13BrClN3O2 B10861069 Dhps-IN-1

Dhps-IN-1

Cat. No.: B10861069
M. Wt: 406.7 g/mol
InChI Key: GBTXLCFBIYCONW-UHFFFAOYSA-N
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Description

DHPS-IN-1 is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, including their role as calcium channel blockers. This compound has been studied for its potential therapeutic effects, particularly in the treatment of various cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

DHPS-IN-1 can be synthesized via the Hantzsch reaction, which involves a one-pot multicomponent condensation reaction. The typical reactants include an aldehyde, ethyl acetoacetate, and ammonium acetate. The reaction is usually carried out at elevated temperatures, around 80°C, under solvent-free conditions or in the presence of a suitable solvent like ethanol. Various catalysts, such as metal-organic frameworks, nanocatalysts, and enzymes, can be used to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

DHPS-IN-1 undergoes various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Introduction of different substituents at various positions on the dihydropyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine derivatives, substituted dihydropyridines, and other functionalized heterocyclic compounds .

Scientific Research Applications

DHPS-IN-1 has a wide range of scientific research applications:

Mechanism of Action

DHPS-IN-1 exerts its effects by binding to and blocking voltage-gated L-type calcium channels. This action prevents the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. The compound also interacts with other molecular targets, such as enzymes and receptors, which contribute to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other 1,4-dihydropyridines, DHPS-IN-1 exhibits unique pharmacokinetic properties, such as improved bioavailability and longer half-life. These characteristics make it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C17H13BrClN3O2

Molecular Weight

406.7 g/mol

IUPAC Name

2-(4-bromophenyl)-6-chloro-5-(2-methoxyphenoxy)pyrimidin-4-amine

InChI

InChI=1S/C17H13BrClN3O2/c1-23-12-4-2-3-5-13(12)24-14-15(19)21-17(22-16(14)20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H2,20,21,22)

InChI Key

GBTXLCFBIYCONW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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